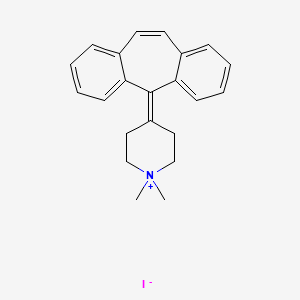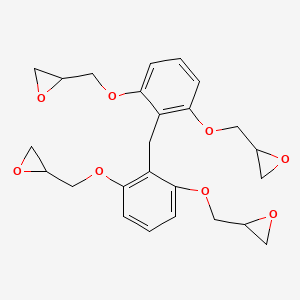
2,2',2'',2'''-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane is a complex organic compound characterized by its unique structure, which includes multiple oxirane (epoxide) groups attached to a methylene-bridged benzene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane typically involves the following steps:
Formation of the Benzene Ring System: The initial step involves the synthesis of the benzene ring system with appropriate substituents. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of Methylene Bridges: The methylene bridges are introduced using formaldehyde or other methylene donors under acidic or basic conditions.
Attachment of Oxirane Groups: The final step involves the formation of oxirane groups through epoxidation reactions. This can be achieved using peracids such as m-chloroperbenzoic acid or other epoxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can lead to the opening of the oxirane rings, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and resins with enhanced mechanical and thermal properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s multiple oxirane groups allow for cross-linking and polymerization reactions, which are crucial in materials science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in having multiple oxirane groups but differs in the structure of the central core.
Epoxidized Soybean Oil: Contains oxirane groups but is derived from a natural source and has a different structural framework.
Triglycidyl Isocyanurate: Another compound with multiple oxirane groups, used in powder coatings and adhesives.
Uniqueness
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane is unique due to its methylene-bridged benzene ring system, which provides rigidity and stability. This structural feature, combined with the presence of multiple oxirane groups, makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
52174-57-9 |
|---|---|
Molekularformel |
C25H28O8 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2-[[2-[[2,6-bis(oxiran-2-ylmethoxy)phenyl]methyl]-3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C25H28O8/c1-3-22(30-12-16-8-26-16)20(23(4-1)31-13-17-9-27-17)7-21-24(32-14-18-10-28-18)5-2-6-25(21)33-15-19-11-29-19/h1-6,16-19H,7-15H2 |
InChI-Schlüssel |
IYKGZNGJPDBPGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)CC4=C(C=CC=C4OCC5CO5)OCC6CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


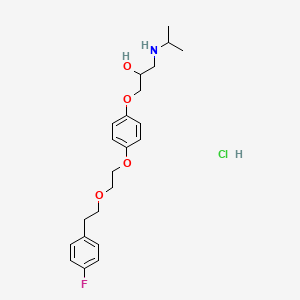
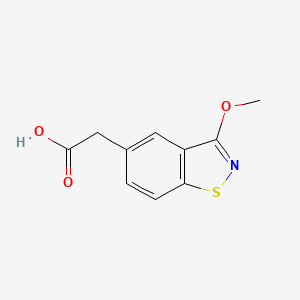
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

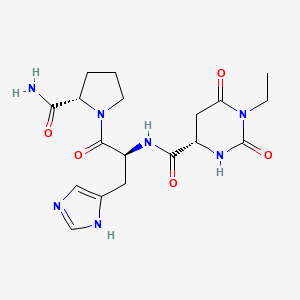

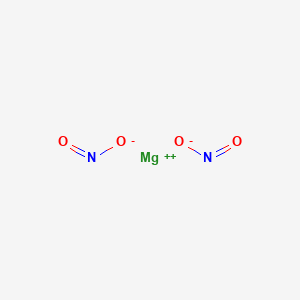

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
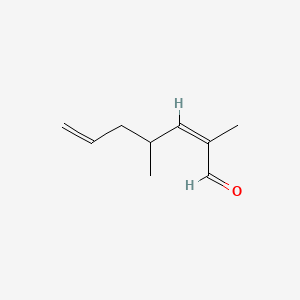
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)


